![molecular formula C10H8IN5 B13886844 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a 1,2,4-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the triazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones can yield the imidazo[1,2-a]pyridine core, which can then be iodinated and coupled with a triazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and purification techniques. For example, the use of acetonitrile as a solvent and copper(I) oxide as a catalyst has been reported to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino derivative, while oxidation of the triazole ring can produce an oxo derivative .
Applications De Recherche Scientifique
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the biological activity of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival pathways. By inhibiting PI3K, the compound can induce apoptosis in cancer cells and reduce tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 3-methyl-7-(1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine share a similar core structure but differ in their substituents.
1,2,4-Triazole Derivatives: Compounds like 3-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine have similar triazole rings but different core structures.
Uniqueness
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both an iodine atom and a triazole ring, which confer specific chemical and biological properties. The iodine atom can participate in unique substitution reactions, while the triazole ring enhances the compound’s biological activity and stability .
Propriétés
Formule moléculaire |
C10H8IN5 |
|---|---|
Poids moléculaire |
325.11 g/mol |
Nom IUPAC |
3-iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H8IN5/c1-15-10(13-6-14-15)7-2-3-16-8(11)5-12-9(16)4-7/h2-6H,1H3 |
Clé InChI |
NUBKCMKXXRYRMU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)C2=CC3=NC=C(N3C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
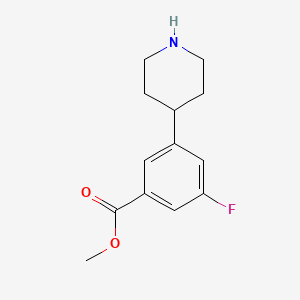

![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
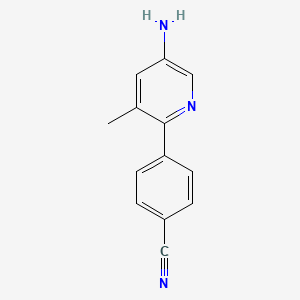

![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)
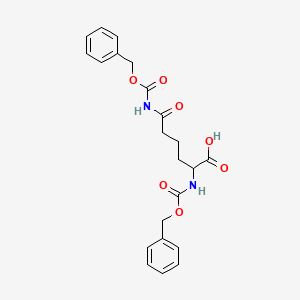
![Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B13886817.png)
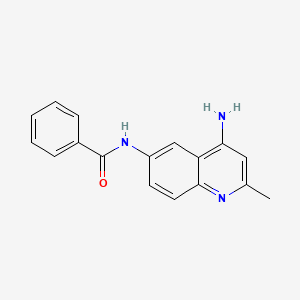
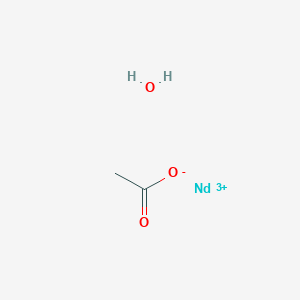

![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
